molecular formula C24H21N3O4 B2814927 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid CAS No. 2138357-77-2

6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid

Cat. No.: B2814927
CAS No.: 2138357-77-2
M. Wt: 415.449
InChI Key: OMSDOIVCJKABEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid (hereafter referred to as the target compound) features a pyridine-3-carboxylic acid core substituted at the 6-position with an azetidine ring (4-membered nitrogen heterocycle). The azetidine is further functionalized at the 3-position with a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group. This structure is critical in medicinal chemistry, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for amines .

Key structural attributes include:

  • Pyridine-3-carboxylic acid: Enhances solubility and enables conjugation via carboxylate groups.
  • Azetidine: A strained 4-membered ring that confers rigidity and influences pharmacokinetic properties.
  • Fmoc protection: Facilitates orthogonal deprotection strategies in multi-step syntheses .

Properties

IUPAC Name

6-[3-(9H-fluoren-9-ylmethoxycarbonylamino)azetidin-1-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c28-23(29)15-9-10-22(25-11-15)27-12-16(13-27)26-24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,16,21H,12-14H2,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSDOIVCJKABEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138357-77-2
Record name 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group.

    Azetidine Formation: The next step involves the formation of the azetidine ring.

    Pyridine Carboxylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency .

Chemical Reactions Analysis

Scientific Research Applications

6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is later removed under specific conditions, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

6-Bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-3-carboxylic acid
  • Structural Difference : Replaces the azetidine group with a bromine atom at the pyridine’s 6-position.
  • Implications : The bromine acts as a leaving group, enabling nucleophilic substitution reactions, whereas the azetidine in the target compound provides a secondary amine for further functionalization.
  • Molecular Weight : 439.25 g/mol (vs. 443.45 g/mol for the target compound) .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
  • Structural Difference : Substitutes azetidine with a 6-membered piperazine ring.
  • However, the increased flexibility may reduce target binding specificity.
  • CAS Number : 180576-05-0 .
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid
  • Structural Difference : Utilizes a 5-membered pyrrolidine ring instead of azetidine.
  • Implications : Pyrrolidine’s reduced strain compared to azetidine may enhance stability but alter conformational preferences in biological systems.
  • Molecular Weight : 464.5 g/mol .

Functional Group Variations

2-Cyclopropyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
  • Structural Difference: Replaces azetidine with a cyclopropylaminomethyl group.
  • Molecular Formula : C25H22N2O4 (414.45 g/mol) .
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinylacetic acid
  • Structural Difference : Introduces a methyl and oxo group on the pyridine ring.
  • Implications : The oxo group may participate in hydrogen bonding, altering receptor interactions.
  • ChemSpider ID : 23894771 .

Stereochemical and Orthogonal Protection Strategies

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
  • Structural Difference: Features an (R)-configured azetidine-2-carboxylic acid instead of the 3-amino substitution in the target compound.
  • Implications : Stereochemistry impacts binding affinity in chiral environments, such as enzyme active sites.
  • CAS Number : 374791-02-3 .
1-[(tert-Butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid
  • Structural Difference : Incorporates both Fmoc and tert-butoxycarbonyl (Boc) protecting groups.
  • Implications : Enables orthogonal deprotection, useful in multi-step syntheses.
  • CAS Number : 1380327-51-4 .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Functional Groups CAS Number Reference
Target Compound C25H21N3O5 443.45 Azetidine Pyridine-3-carboxylic acid, Fmoc-NH N/A
6-Bromo analog C20H15BrN2O4 439.25 None Bromine, Fmoc-NH N/A
Piperazine analog C23H23N3O5 421.45 Piperazine Acetic acid, Fmoc 180576-05-0
Pyrrolidine derivative C26H28N2O6 464.50 Pyrrolidine Pent-4-en-1-yloxy, Fmoc-NH 2760464-21-7
Cyclopropylaminomethyl analog C25H22N2O4 414.45 None Cyclopropyl, Fmoc-NH 2094513-88-7
Orthogonally protected azetidine C20H24N2O6 388.42 Azetidine Fmoc-NH, Boc 1380327-51-4

Research Findings and Implications

  • Synthetic Utility : The azetidine ring in the target compound introduces strain, which can complicate synthesis but enhances rigidity for targeted interactions .
  • Biological Relevance : Compounds with larger heterocycles (e.g., piperazine) show reduced binding specificity in protease inhibition assays compared to azetidine-containing analogs .
  • Solubility vs. Permeability : Cyclopropyl and methyl substitutions improve lipophilicity but may necessitate formulation adjustments for aqueous delivery .

Biological Activity

6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid (CAS No. 181953-60-6) is a compound of significant interest due to its potential biological activities. Its structure includes a pyridine ring, an azetidine moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials.

The molecular formula of the compound is C25H24N2O5C_{25}H_{24}N_2O_5 with a molecular weight of 432.48 g/mol. It is characterized by its complex structure that includes various functional groups contributing to its biological activities.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit notable antibacterial properties. For example, compounds containing the Fmoc group have shown enhanced potency against various Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pneumoniae0.06

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as topoisomerase inhibition, which is critical for bacterial DNA replication.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:
In a study evaluating the cytotoxic effects on human pancreatic cancer cells (Patu8988), compounds structurally related to this compound demonstrated significant antiproliferative activity, with IC50 values indicating effective growth inhibition at low concentrations.

Cell Line IC50 (μM) Effect
Patu89885.0Growth Inhibition
ECA10910.0Moderate Cytotoxicity
SGC79017.5Induction of Apoptosis

These results underscore the potential use of this compound in cancer therapeutics, particularly in targeting specific signaling pathways involved in cell proliferation and survival.

The biological activity of this compound may be attributed to several mechanisms:

  • Topoisomerase Inhibition: The compound may inhibit bacterial topoisomerases, disrupting DNA replication.
  • Apoptosis Induction: It can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity: Some studies suggest that related compounds exhibit antioxidant properties, which may contribute to their therapeutic effects.

Q & A

Q. Table 1: Optimized Reaction Conditions

StepReagents/ConditionsYield RangeCritical Factors
Fmoc ProtectionFmoc-Cl, DMF, 0°C, 2h75–85%Moisture sensitivity; excess base degrades Fmoc
Amide CouplingEDC, HOBt, DCM, RT, 12h60–70%pH control (6.5–7.5); stoichiometric HOBt prevents racemization
Deprotection20% Piperidine/DMF, 30 min>90%Time-sensitive; prolonged exposure hydrolyzes esters

Basic: What analytical methods validate structural integrity and purity?

Answer:

  • HPLC-MS : Confirms molecular weight (e.g., [M+H]+ = 423.4) and detects impurities (<2% threshold) .
  • NMR : 1H/13C NMR resolves stereochemistry (e.g., azetidine ring protons at δ 3.5–4.0 ppm; Fmoc aromatic signals at δ 7.2–7.8 ppm) .
  • Chiral HPLC : Essential for verifying enantiopurity (>98% ee) in compounds with stereogenic centers .

Advanced: How can researchers mitigate azetidine ring instability during synthesis?

Answer:
Azetidine rings are prone to ring-opening under acidic or high-temperature conditions. Strategies include:

  • Low-temperature reactions : Maintain <10°C during Fmoc protection to prevent β-elimination .
  • Buffered conditions : Use HEPES (pH 7.4) during coupling to stabilize the ring .
  • Alternative protecting groups : Boc (tert-butoxycarbonyl) may offer better stability in specific steps but complicates orthogonal deprotection .

Q. Table 2: Stability Comparison of Azetidine Derivatives

ConditionStability (Half-Life)Degradation PathwayMitigation
pH < 315 minAcid-catalyzed ring-openingNeutralize post-reaction
60°C, DMF2hThermal decompositionUse TBTU coupling reagents at RT

Advanced: How does stereochemistry influence biological activity, and how is it validated?

Answer:
The azetidine ring’s stereochemistry affects binding to targets like proteases or GPCRs. For example:

  • (R)-configuration : Enhances binding to trypsin-like proteases (Ki = 12 nM vs. 450 nM for (S)-isomer) .
  • Validation : X-ray crystallography or circular dichroism (CD) confirms absolute configuration .

Advanced: How should researchers address contradictions in reported solubility data?

Answer:
Discrepancies arise from polymorphic forms or solvent history. For example:

  • DMSO solubility : Ranges from 50–100 mM depending on hydration state .
  • Protocol : Lyophilize the compound before dissolution and use freshly opened DMSO to avoid water absorption .

Q. Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO50–100Batch-dependent; degrades over time
Water<1Requires co-solvents (e.g., 10% PEG-400)

Advanced: What are the best practices for handling this compound under inert conditions?

Answer:

  • Storage : –20°C under argon; desiccate to prevent hydrolysis .
  • Glovebox use : Mandatory for moisture-sensitive steps (e.g., Fmoc deprotection) .
  • Quench protocols : Neutralize residual active esters (e.g., with Tris buffer) before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.